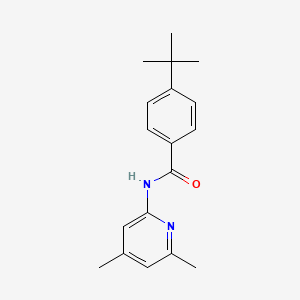![molecular formula C14H14ClNO3 B10970719 6-[(3-Chlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B10970719.png)
6-[(3-Chlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
合成経路と反応条件
6-[(3-クロロフェニル)カルバモイル]シクロヘキサ-3-エン-1-カルボン酸の合成は、一般的に、制御された条件下で、3-クロロフェニルイソシアネートをシクロヘキサ-3-エン-1-カルボン酸と反応させることで行われます . この反応は、不活性雰囲気中で行われ、多くの場合、ジクロロメタンやテトラヒドロフランなどの溶媒が使用され、反応を促進するために触媒や試薬が必要となる場合があります .
工業生産方法
この化合物の工業生産は、同様の合成経路を用いる場合もありますが、より大規模に行われます。 このプロセスは、収率と純度を最適化するために、再結晶やクロマトグラフィーなどの精製工程を複数回行う場合が多いです .
化学反応解析
反応の種類
6-[(3-クロロフェニル)カルバモイル]シクロヘキサ-3-エン-1-カルボン酸は、さまざまな化学反応を起こします。その中には、次のような反応があります。
酸化: この化合物は、過マンガン酸カリウム(KMnO4)などの強力な酸化剤を用いて酸化させることができ、対応する酸化生成物を生成します.
還元: 水素化リチウムアルミニウム(LiAlH4)などの還元剤を用いて還元反応を行うことができ、還元された誘導体を生成します.
置換: この化合物は、特にクロロフェニル基で、水酸化ナトリウム(NaOH)などの求核試薬を用いて求核置換反応を起こすことができます.
一般的な試薬と条件
生成される主要な生成物
科学研究における用途
6-[(3-クロロフェニル)カルバモイル]シクロヘキサ-3-エン-1-カルボン酸は、科学研究においてさまざまな用途があります。
化学反応の分析
6-[(3-CHLOROANILINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into different derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The chloroaniline group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups. This can be achieved using nucleophilic reagents such as sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
6-[(3-CHLOROANILINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Due to its potential biological activities, this compound is explored as a lead compound in drug discovery and development. It may serve as a starting point for the design of new therapeutic agents.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings and polymers.
作用機序
6-[(3-クロロフェニル)カルバモイル]シクロヘキサ-3-エン-1-カルボン酸の作用機序は、特定の分子標的や経路との相互作用に関与しています。 この化合物は、特定の酵素や受容体を阻害することで作用し、その結果、観測された生物学的効果が生じると考えられています . 分子標的と経路に関する詳細な研究が進められており、その作用機序を完全に解明しようとしています .
類似化合物の比較
類似化合物
3-シクロヘキセン-1-カルボン酸: 構造的に関連した化合物で、化学的性質が似ています.
6-[(3-ブロモフェニル)カルバモイル]シクロヘキサ-3-エン-1-カルボン酸: 塩素原子の代わりに臭素原子を持つもう1つの類似体です.
独自性
6-[(3-クロロフェニル)カルバモイル]シクロヘキサ-3-エン-1-カルボン酸は、クロロフェニル基の存在により、化学的および生物学的に独特な性質を持っています。 この独自性により、研究や産業におけるさまざまな用途において価値のある化合物となっています .
類似化合物との比較
6-[(3-CHLOROANILINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLIC ACID can be compared with other similar compounds, such as:
6-[(3-BROMOANILINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLIC ACID: This compound has a bromoaniline group instead of a chloroaniline group. The presence of bromine can affect the compound’s reactivity and biological activity.
6-[(3-FLUOROANILINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLIC ACID: The fluoroaniline group can influence the compound’s properties, making it more or less reactive in certain reactions.
6-[(3-METHOXYANILINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLIC ACID: The methoxyaniline group introduces an electron-donating effect, which can alter the compound’s chemical behavior and biological activity.
The uniqueness of 6-[(3-CHLOROANILINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLIC ACID lies in its specific combination of functional groups, which confer distinct properties and reactivity compared to its analogs.
特性
分子式 |
C14H14ClNO3 |
|---|---|
分子量 |
279.72 g/mol |
IUPAC名 |
6-[(3-chlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C14H14ClNO3/c15-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)14(18)19/h1-5,8,11-12H,6-7H2,(H,16,17)(H,18,19) |
InChIキー |
XKHZVWGSGZGLOH-UHFFFAOYSA-N |
正規SMILES |
C1C=CCC(C1C(=O)NC2=CC(=CC=C2)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl ({5-[(4-tert-butylphenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetate](/img/structure/B10970642.png)
![methyl ({4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetate](/img/structure/B10970649.png)
![Methyl 3-({[1-(propan-2-yl)piperidin-4-yl]carbamoyl}amino)thiophene-2-carboxylate](/img/structure/B10970657.png)
![6-(1,3-dimethylpyrazol-4-yl)-13-methyl-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B10970660.png)
![N-(3-fluoro-4-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10970665.png)

![2-[(3-methyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B10970671.png)
![N-cycloheptyl-2-{[5-(1-phenoxyethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10970676.png)
![(2Z)-3-[5-(2-chloro-5-nitrophenyl)furan-2-yl]-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-en-1-one](/img/structure/B10970678.png)



![4-[(furan-2-ylcarbonyl)amino]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10970709.png)
